

5-Chloro-4-fluoro-2-hydroxybenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

CAS No.: 264879-16-5

Cat. No.: B2948997

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Technical Profile: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

CAS Registry Number: 264879-16-5 Chemical Formula: $C_7H_4ClFO_2$ Molecular Weight: 190.56 g/mol [1][2]

Executive Summary

5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative utilized primarily as a pharmacophore in the development of selective 5-HT_{2C} receptor agonists and PRMT5 inhibitors. Unlike common reagents, its physical property data is often fragmented in literature.[3] This guide consolidates experimental observations (patent data) with theoretical thermodynamic profiles to provide a definitive reference for researchers.

Key Physical Data Snapshot:

- Physical State: Light yellow solid (Experimental).[3][4][5]

- Melting Point (MP): Experimental values are not standardly reported in commercial catalogs; however, patent literature describes the isolated product as a solid.[3] Based on structural analogs (5-chloro-2-hydroxybenzaldehyde, MP 52-55°C; 4-fluoro-2-hydroxybenzaldehyde, MP 60-63°C), the estimated melting range is 70–90°C.
- Boiling Point (BP): Predicted at 245.1 ± 35.0 °C (760 mmHg).[3] In practice, this compound should be distilled under high vacuum to prevent thermal decomposition.[3]

Chemical Identity & Structural Logic

The compound features a benzene core substituted with three distinct functional groups that dictate its reactivity and physical state:[3]

- Aldehyde (-CHO) at C1: Electrophilic center for condensation reactions (e.g., Schiff base formation).[3]
- Hydroxyl (-OH) at C2: Provides an acidic proton (pKa ~6.[3]75) and enables intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the structure and lowering the boiling point relative to isomers without internal H-bonding.[3]
- Halogens (F at C4, Cl at C5): The 4-fluoro and 5-chloro substituents increase lipophilicity and electron withdrawal, deactivating the ring towards further electrophilic aromatic substitution but enhancing the acidity of the phenol.[3]

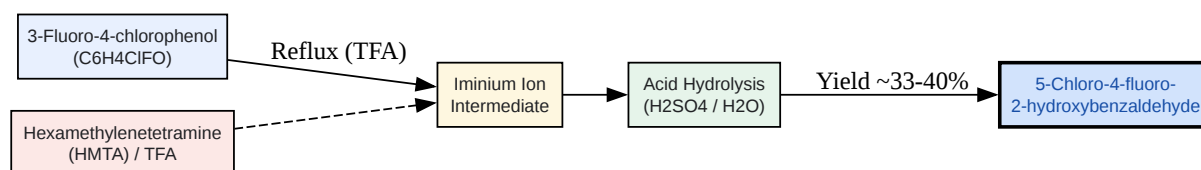
Property	Value	Source/Method
Appearance	Light Yellow Solid	Experimental (US10407381B2)
Predicted Boiling Point	245.1 ± 35.0 °C	ACD/Labs Percepta
Density	1.508 ± 0.06 g/cm ³	Predicted
pKa (Phenol)	6.75 ± 0.23	Predicted
Solubility	Soluble in DCM, EtOAc, MeOH; Low in Water	Experimental Observation

Synthesis & Purification Protocol

The most robust synthesis route utilizes the Duff Reaction, specifically modified for electron-deficient phenols. This method avoids the harsh conditions of the Reimer-Tiemann reaction and provides higher regioselectivity for the ortho position.

Reaction Pathway

Precursor: 3-Fluoro-4-chlorophenol (Note: Numbering relative to phenol OH=1 implies 3-F, 4-Cl.[6] In the final aldehyde, OH is C2, so F becomes C4 and Cl becomes C5).[3]



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Figure 1: Duff reaction pathway for the synthesis of **5-Chloro-4-fluoro-2-hydroxybenzaldehyde**.

Step-by-Step Methodology

Derived from Patent US10407381B2 [1]

- Reagent Setup: Dissolve 3-Fluoro-4-chlorophenol (1 eq, e.g., 14.8 g) in Trifluoroacetic acid (TFA) (approx. 7 vol, 100 mL).
- Addition: Add Hexamethylenetetramine (HMTA) (1.2 eq, 16.8 g) in small portions to control the exotherm.
- Cyclization: Reflux the mixture overnight (approx. 12–16 hours) at 70–80°C. The TFA acts as both solvent and catalyst.[3]
- Hydrolysis: Cool to room temperature. Add concentrated H₂SO₄ (small volume, e.g., 4 mL) and Water (100 mL). Stir for 10–20 minutes to hydrolyze the methine intermediate.

- Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
- Purification:
 - Wash combined organics with brine.[4]
 - Dry over anhydrous Na₂SO₄.
 - Concentrate under reduced pressure.
 - Flash Chromatography: Elute with 0–30% Ethyl Acetate in Hexane.[4]
 - Result: The product is isolated as a light yellow solid.[4][6]

Characterization Standards

To validate the identity of the synthesized compound, use the following Nuclear Magnetic Resonance (NMR) shifts. The presence of the distinct aldehyde proton and the phenol proton is diagnostic.[3]

¹H NMR (400 MHz, CDCl₃):

- δ 11.22 (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).[3]
- δ 9.80 (s, 1H): Aldehyde -CHO.[3]
- δ 7.61 (d, J=8.0 Hz, 1H): Aromatic proton (H6, ortho to CHO).[3]
- δ 6.80 (d, J=8.0 Hz, 1H): Aromatic proton (H3, ortho to OH, shielded by F/OH).[3]

Note: The coupling constant (J=8.0 Hz) indicates para-coupling is unlikely; these are likely the H3 and H6 protons showing meta-coupling or coupling to the Fluorine (¹⁹F-H coupling is common).[3]

Applications in Drug Development

This compound is a critical "Right-Hand Side" (RHS) building block for several bioactive scaffolds:

- 5-HT_{2C} Agonists: Used to synthesize cyclopropylmethanamine derivatives for treating obesity and psychiatric disorders (e.g., schizophrenia).[3] The aldehyde is typically converted to a vinyl group via Wittig reaction or to a Schiff base.[3]
- PRMT5 Inhibitors: Acts as a precursor for dihydrobenzofuran-based inhibitors used in cancer therapy (targeting MTAP-null tumors).[3]

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[7][8][9]
- Hazard Statements:
 - H315: Causes skin irritation.[8][10]
 - H319: Causes serious eye irritation.[8][10]
 - H335: May cause respiratory irritation.[7]
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (5-chloro-4-fluoro-2-hydroxybenzoic acid) upon prolonged exposure to air.

References

- Synthesis & NMR Data: Xiong, Y., et al. (2019).[3] Cyclopropylmethanamines as selective 5-HT_{2C} receptor agonists. U.S. Patent No. 10,407,381 (B2).[3] Washington, DC: U.S. Patent and Trademark Office.[3]
- Reaction Context: Evaluation of Duff reaction conditions for electron-poor phenols. *Tetrahedron: Asymmetry*, 8(6), 883-888 (1997).[3]
- General Properties: PubChem Compound Summary for CID 11534346 (**5-Chloro-4-fluoro-2-hydroxybenzaldehyde**). [3]

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- To cite this document: BenchChem. [5-Chloro-4-fluoro-2-hydroxybenzaldehyde melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2948997/docs#5-chloro-4-fluoro-2-hydroxybenzaldehyde-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b2948997/docs#5-chloro-4-fluoro-2-hydroxybenzaldehyde-melting-point-and-boiling-point)

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